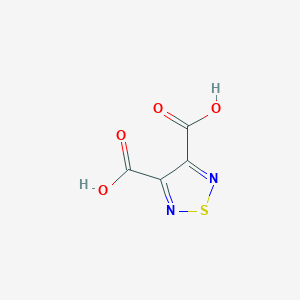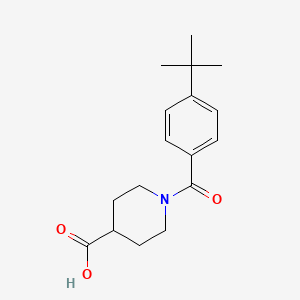
1,2,5-Thiadiazole-3,4-dicarboxylic acid
説明
1,2,5-Thiadiazole-3,4-dicarboxylic acid is a chemical compound with the molecular formula C4H2N2O4S . It has a molecular weight of 174.14 g/mol . The compound is also known by other names such as NSC111921 and SCHEMBL2804589 .
Synthesis Analysis
The compound has been synthesized using solvothermal reactions . In one study, three alkaline earth-based coordination compounds were successfully synthesized with 1,2,5-thiadiazole-3,4-dicarboxylic acid (H2tdzdc) ligand .Molecular Structure Analysis
The molecular structure of 1,2,5-Thiadiazole-3,4-dicarboxylic acid includes a 5-membered ring system containing a sulfur atom and two nitrogen atoms . The compound has a topological polar surface area of 129 Ų and a complexity of 177 . The compound’s structure has been analyzed using single crystal X-ray diffraction .Chemical Reactions Analysis
While specific chemical reactions involving 1,2,5-Thiadiazole-3,4-dicarboxylic acid are not detailed in the search results, thiadiazole derivatives are known to participate in a variety of reactions. For example, new heterocyclic derivatives of cyclopropane dicarboxylic acid comprising thiadiazole moieties have been reported .Physical And Chemical Properties Analysis
1,2,5-Thiadiazole-3,4-dicarboxylic acid has a molecular weight of 174.14 g/mol and an exact mass of 173.97352772 g/mol . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 7 . The compound has a rotatable bond count of 2 .科学的研究の応用
Coordination Chemistry
1,2,5-Thiadiazole-3,4-dicarboxylic acid: has been utilized to construct coordination compounds with alkaline earth metals such as magnesium, calcium, and strontium . These compounds exhibit diverse coordination structures, from mononuclear to two-dimensional frameworks, influenced by the metal ion’s radius and electron shell number. The resulting compounds have potential applications in adsorption, catalysis, and as functional materials due to their versatile structures .
Crystal Engineering
The acid forms a unique two-dimensional ladder-type network when co-crystallized with 4,4′-bipyridine . This structure is stabilized by intermolecular hydrogen bonds and heteroatom interactions, which are significant in the design of supramolecular architectures. Such networks can be instrumental in developing organic conductors and superconductors .
Electronics
In the realm of electronics, 1,2,5-Thiadiazole-3,4-dicarboxylic acid derivatives have been synthesized for their potential use in organic electronics, particularly as monomers for light-emitting and conducting polymers . These materials are crucial for the development of devices like organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Medicine
The acid’s derivatives have been explored for their photophysical properties, including their use as fluorophores and visible-light organophotocatalysts . These properties are valuable in medical imaging and diagnostics, where fluorescent markers are used to visualize biological processes.
Materials Science
Metal-organic frameworks (MOFs) based on 1,2,5-Thiadiazole-3,4-dicarboxylic acid have been developed, showing promise in materials science for applications such as gas storage and separation . The acid’s ability to form stable coordination polymers is key to creating porous materials with high surface areas.
Environmental Science
The acid and its derivatives have been studied for their antimicrobial activity, which is significant in environmental science for the development of new substances with potential to combat microbial contamination .
Energy Storage
Coordination polymers synthesized from 1,2,5-Thiadiazole-3,4-dicarboxylic acid may have applications in energy storage systems. Their structured frameworks can potentially be used for the development of batteries and supercapacitors .
Chemical Synthesis
In chemical synthesis, the acid serves as a building block for constructing complex molecules. Its derivatives have been used in various synthetic strategies, including Sonogashira and Stille reactions, to create functional organic dyes and electronic materials .
作用機序
Target of Action
1,2,5-Thiadiazole-3,4-dicarboxylic acid (TDZDC) is a versatile compound that interacts with various targets. It has been used to construct coordination compounds with alkaline earth metal ions such as Mg, Ca, and Sr . The coordination modes of TDZDC toward these ions depend mainly on the radius and the electron shell number of the metal ions .
Mode of Action
TDZDC interacts with its targets through various mechanisms. For instance, in the crystal structure of the 2:1 co-crystal of TDZDC and 4,4′-bipyridine, the molecules form a unique two-dimensional ladder-type network linked by intermolecular O–H···N and S···O heteroatom interactions . These interactions suggest that TDZDC can form stable complexes with its targets, which could be crucial for its biological activity.
Biochemical Pathways
It’s known that the compound can form robust and predictable zigzag chain structures via intermolecular o–h···n hydrogen bonds . These structures are stabilized by intermolecular C–H···O and C–H···π interactions . This suggests that TDZDC may affect biochemical pathways through its ability to form stable complexes with other molecules.
Result of Action
For instance, TDZDC has been used to construct coordination compounds with alkaline earth metal ions , suggesting that it may affect cellular processes involving these ions.
Action Environment
The action of TDZDC can be influenced by environmental factors. For example, the compound’s ability to form stable complexes suggests that it may be sensitive to changes in pH or temperature. Additionally, the coordination modes of TDZDC toward alkaline earth metal ions depend on the radius and the electron shell number of the metal ions , suggesting that the presence of these ions in the environment could influence the compound’s action.
特性
IUPAC Name |
1,2,5-thiadiazole-3,4-dicarboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H2N2O4S/c7-3(8)1-2(4(9)10)6-11-5-1/h(H,7,8)(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCKODBHYAPROLJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=NSN=C1C(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H2N2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50296835 | |
| Record name | 1,2,5-Thiadiazole-3,4-dicarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50296835 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,2,5-Thiadiazole-3,4-dicarboxylic acid | |
CAS RN |
3762-94-5 | |
| Record name | NSC111921 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=111921 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,2,5-Thiadiazole-3,4-dicarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50296835 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does the choice of auxiliary ligands influence the structural diversity of H2tdzdc-based coordination polymers?
A: Research demonstrates that the selection of auxiliary ligands significantly impacts the topology and dimensionality of H2tdzdc-based CPs []. For instance, using linear rigid ligands like 4,4′-bipyridine (bipy) or [4,4′-bipyridine]-N,N′-dioxide (obpy) with H2tdzdc results in two-dimensional layered structures, albeit with varying degrees of interpenetration []. Conversely, employing the flexible ligand 1,3-bi(pyridin-4-yl)propane (bpp) leads to the formation of a three-dimensional network []. This highlights how the geometric and coordinating properties of auxiliary ligands directly influence the final CP architecture.
Q2: What magnetic properties have been observed in Co(II) coordination polymers incorporating H2tdzdc?
A: Studies reveal that Co(II) coordination polymers containing H2tdzdc exhibit intriguing magnetic behaviors []. Despite the syn–anti bridging mode of the carboxylate groups, both a Co(II) CP with 4,4′-bipyridine and one with 1,3-bi(pyridin-4-yl)propane display antiferromagnetic interactions []. Interestingly, the latter also shows canted antiferromagnetism []. This suggests that H2tdzdc can mediate magnetic exchange interactions, making it a promising building block for magnetic materials.
Q3: Can H2tdzdc be used to synthesize polymers beyond coordination polymers?
A: Yes, H2tdzdc is not limited to CP synthesis and has been successfully employed in preparing polyamides []. This involves reacting the dicarbonyl chloride derivative of H2tdzdc with various diamines, including cycloaliphatic and aromatic ones []. These resulting polyamides exhibit desirable properties such as high softening points, glass transition temperatures, and thermal stability, demonstrating the versatility of H2tdzdc as a building block for diverse polymeric materials [].
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1H-Imidazo[4,5-b]pyridine-2-thiol](/img/structure/B1331299.png)







![2-[N-(4-Aminophenyl)amino]-4,6-dimethylpyrimidine](/img/structure/B1331324.png)




